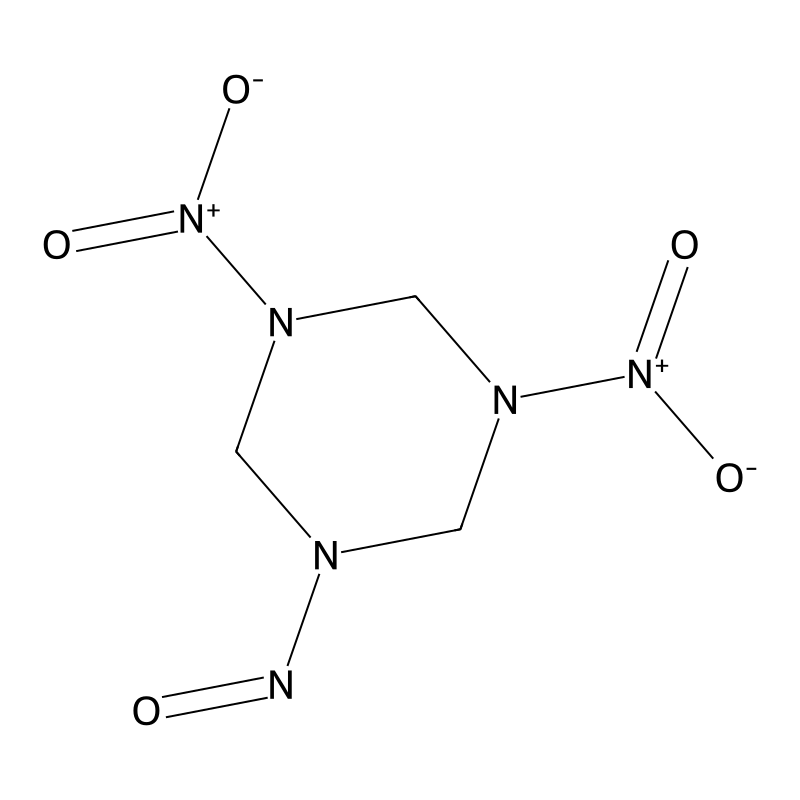

1,3-Dinitro-5-nitroso-1,3,5-triazinane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1,3-Dinitro-5-nitroso-1,3,5-triazinane is a nitrogen-rich organic compound with the molecular formula . It is categorized as a nitro compound and a nitrosamine, featuring a triazine ring structure. This compound is of interest due to its potential applications in various fields, including explosives and pharmaceuticals. The presence of multiple nitro and nitroso groups contributes to its energetic properties and reactivity.

- Decomposition Reactions: Under thermal conditions, this compound can decompose to form various nitrogen oxides and other intermediates. The kinetics of such reactions are influenced by temperature and the presence of solvents .

- Reduction Reactions: The nitroso group can be reduced to amines under specific conditions, leading to the formation of new derivatives that may exhibit different biological activities or properties .

- Nucleophilic Substitution: The nitro groups can participate in nucleophilic substitution reactions, allowing for the synthesis of more complex molecules.

Several methods have been reported for synthesizing 1,3-Dinitro-5-nitroso-1,3,5-triazinane:

- Nitration of Triazine Derivatives: This involves the nitration of hexamethylenetetramine or related compounds using nitric acid and sodium nitrite. The reaction conditions can be adjusted to favor the formation of nitroso intermediates .

- Photooxidation Processes: The compound can also be synthesized through photooxidation methods where triazine derivatives are exposed to ultraviolet light in the presence of oxygen, leading to the formation of nitroso compounds .

1,3-Dinitro-5-nitroso-1,3,5-triazinane has potential applications in:

- Explosives: Due to its high nitrogen content and energetic properties, it may be utilized in formulating explosives or propellants.

- Pharmaceuticals: The unique structure may provide a scaffold for developing new drugs with specific biological activities.

- Environmental Chemistry: Understanding its degradation pathways can aid in assessing the environmental impact of nitrogen-rich compounds.

Interaction studies involving 1,3-Dinitro-5-nitroso-1,3,5-triazinane focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding its behavior in biological systems and environmental contexts. For instance:

- Reactivity with Amines: The compound's nitroso group can react with amines to form stable adducts.

- Environmental Degradation: Investigations into how this compound interacts with soil microbes or other environmental factors reveal insights into its persistence and breakdown products .

Several compounds share structural similarities with 1,3-Dinitro-5-nitroso-1,3,5-triazinane. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Nitroso-3,5-dinitrohexahydro-1,3,5-triazine | Similar structure; potential for biological activity | |

| 1-Nitro-3,5-dinitroso-1,3,5-triazine | Contains additional nitroso group; different reactivity profile | |

| 1,3,5-Trinitro-1,3,5-triazacyclohexane | Higher explosive potential; more stable under certain conditions |